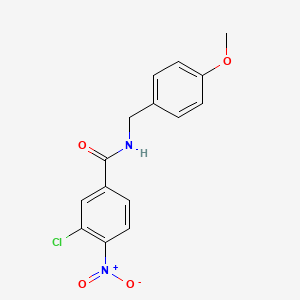
3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the benzamide family and has a molecular formula of C15H13ClN2O4.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide involves the inhibition of protein kinase C and cyclin-dependent kinases. These enzymes are involved in various cellular processes, including cell cycle regulation, signal transduction, and gene expression. By inhibiting these enzymes, this compound can affect the progression of the cell cycle and alter cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to affect lipid metabolism and induce the accumulation of lipid droplets in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as protein kinase C and cyclin-dependent kinases. This allows researchers to study the mechanisms of these enzymes and their involvement in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and limit the concentration that can be used in experiments.
Future Directions
There are several future directions for the use of 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide in scientific research. One direction is the study of the compound's effects on lipid metabolism and its potential as a treatment for metabolic disorders. Another direction is the investigation of the compound's ability to induce apoptosis in cancer cells and its potential as an anticancer agent. Additionally, the use of this compound as a fluorescent probe for imaging lipid droplets in live cells could be further explored in the field of cell biology.
Synthesis Methods
The synthesis of 3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with 4-methoxybenzylamine to form 4-methoxybenzyl 4-nitrobenzoate. This compound is then treated with thionyl chloride and 3-chloroaniline to form this compound.
Scientific Research Applications
3-chloro-N-(4-methoxybenzyl)-4-nitrobenzamide has been used in scientific research as a tool for studying the mechanisms of various biological processes. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinases, which are involved in cell cycle regulation and signal transduction pathways. Additionally, this compound has been used as a fluorescent probe for imaging lipid droplets in live cells.
properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-12-5-2-10(3-6-12)9-17-15(19)11-4-7-14(18(20)21)13(16)8-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGWGUJEABQCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)

![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)

![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)


![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)